molecular formula C9H14BrN3 B2698296 4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine CAS No. 2470439-66-6

4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine

Cat. No. B2698296
CAS RN: 2470439-66-6
M. Wt: 244.136
InChI Key: CEUUYODXWAUPLJ-UHFFFAOYSA-N
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Description

“4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, a cyclopropyl group, and a propan-2-yl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrazole ring, which is an aromatic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could affect its boiling and melting points .

Scientific Research Applications

Reactivity in Palladium-Catalyzed Arylations

Pyrazole derivatives, including those bearing cyclopropyl groups, are effectively used in palladium-catalyzed direct arylations. Such couplings utilize air-stable palladium catalysts and KOAc as a base, achieving regioselective C4-arylated pyrazoles without decomposing the cyclopropyl unit. This method tolerates a wide variety of functional groups, expanding the utility of pyrazole derivatives in synthesizing complex molecules (Sidhom et al., 2018).

Enol Lactone Synthesis

A novel synthetic route to enol lactones employs cyclic 1,3-dicarbonyl compounds and 4-bromo-3,5-dimethylpyrazoles. This process, facilitated by double catalytic activation with both Lewis acid and amine catalysts, provides an efficient method for generating structurally complex lactones, demonstrating the versatility of brominated pyrazoles in organic synthesis (Itoh & Kanemasa, 2003).

Domino Reactions in Aqueous Media

L-proline-catalyzed domino reactions in water form densely functionalized pyrazoles and bispyrazolyl propanoates from simple, acyclic materials. This process, which involves multiple bond-forming steps, highlights the potential of pyrazoles in green chemistry by employing water as a solvent and generating compounds with significant complexity (Prasanna et al., 2013).

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

The reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide leads to the formation of pyrazolo[4,3-b]pyridine nitriles and amides. This demonstrates the utility of brominated pyrazoles in constructing heterocyclic compounds, which are of interest for their potential biological activities (Yakovenko et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Pyrazole derivatives are known to have various biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Given the wide range of activities associated with pyrazole derivatives, it could be a promising candidate for further study .

properties

IUPAC Name

4-bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-5(2)13-9(11)7(10)8(12-13)6-3-4-6/h5-6H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUYODXWAUPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C(=N1)C2CC2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine

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